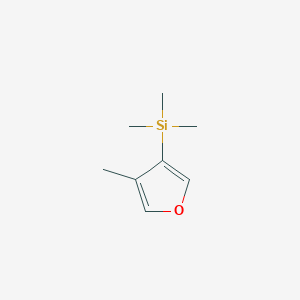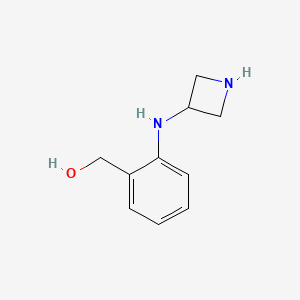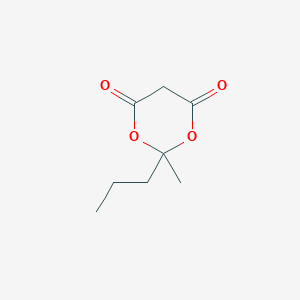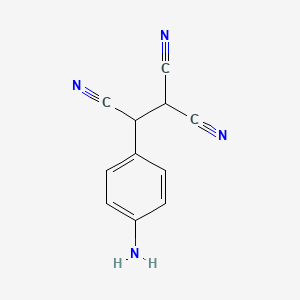
Carbanide;ethane;nickel(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;ethane;nickel(3+) is a complex organometallic compound that features a nickel ion in a +3 oxidation state coordinated with carbanide and ethane ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of carbanide;ethane;nickel(3+) typically involves the reaction of nickel(II) precursors with ethane and carbanide sources under controlled conditions. One common method is the vapor deposition technique, where nickel(II) acetylacetonate is used as the nickel precursor. The reaction is carried out in a one-tube vapor deposition setup, which allows for the precise control of nickel content and deposition conditions .
Industrial Production Methods
Industrial production of carbanide;ethane;nickel(3+) may involve large-scale vapor deposition or other solution-based methods such as wetness impregnation, precipitation, sol-gel, and ion-exchange techniques. These methods allow for the efficient production of nickel-based catalysts with high purity and controlled properties .
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;ethane;nickel(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the formation of nickel(IV) species.
Reduction: Reduction reactions can convert nickel(3+) to lower oxidation states, such as nickel(II) or nickel(0).
Substitution: Ligand substitution reactions can occur, where the carbanide or ethane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction may produce nickel(II) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands .
Applications De Recherche Scientifique
Carbanide;ethane;nickel(3+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of high-performance materials, including polymers and nanocomposites, due to its unique electronic and catalytic properties
Mécanisme D'action
The mechanism by which carbanide;ethane;nickel(3+) exerts its effects involves the interaction of the nickel ion with various molecular targets. The nickel ion can undergo redox reactions, facilitating electron transfer processes. Additionally, the carbanide and ethane ligands can participate in coordination chemistry, influencing the reactivity and stability of the compound. The specific pathways involved depend on the particular application and reaction conditions .
Comparaison Avec Des Composés Similaires
Carbanide;ethane;nickel(3+) can be compared with other similar compounds, such as nickel(II) and nickel(IV) complexes. While nickel(II) complexes are more common and stable, nickel(3+) complexes like carbanide;ethane;nickel(3+) offer unique reactivity and catalytic properties. Similar compounds include:
- Nickel(II) acetylacetonate
- Nickel(IV) oxide
- Nickel(II) chloride
Propriétés
Numéro CAS |
200192-30-9 |
|---|---|
Formule moléculaire |
C3H8Ni+ |
Poids moléculaire |
102.79 g/mol |
Nom IUPAC |
carbanide;ethane;nickel(3+) |
InChI |
InChI=1S/C2H5.CH3.Ni/c1-2;;/h1H2,2H3;1H3;/q2*-1;+3 |
Clé InChI |
VHUAGJNLQXBOOT-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].C[CH2-].[Ni+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)


![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)

![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)


![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)

![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)


![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
